Ellipticine analog

概要

説明

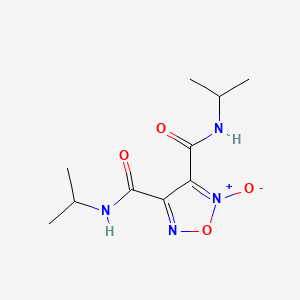

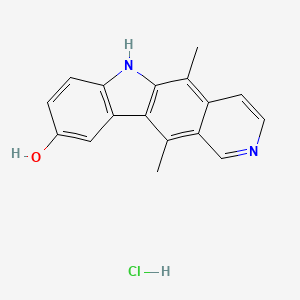

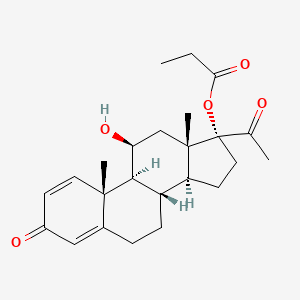

Ellipticine is a tetracyclic natural compound with the IUPAC name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole . It was first isolated from the plant material of Ochrosia elliptica Labill in 1959 . The molecule is composed of a carbazole moiety condensed to a pyridine ring .

Synthesis Analysis

The synthesis of ellipticine and its derivatives has generated wide interest amongst the research community due to its promising anticancer activity . The research group of Woodward was the first to report the synthesis of ellipticine in the same year of its first isolation .Molecular Structure Analysis

Ellipticine is known to intercalate into DNA, entering a DNA strand between base pairs. In its intercalated state, ellipticine binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA .Chemical Reactions Analysis

The presence of a simple hydroxy or methoxy group at the C-9 carbon enhances its cytotoxic activity . Hence, 9-hydroxyellipticine and 9-methoxyellipticine gradually became attractive derivatives .Physical And Chemical Properties Analysis

Ellipticine is a yellow solid with a molar mass of 246.313 g·mol−1 . It has a very low solubility in water .科学的研究の応用

Antitumor Activity

9-Hydroxyellipticine hydrochloride exhibits potent antitumor activity. It inhibits the growth of L1210 murine leukemia cells with an IC50 value of 3 nM and increases survival in an L1210 mouse leukemia model. It also shows inhibition against wild type and D816V mutated c-Kit, which is significant in cancer research .

Topoisomerase II Inhibition

This compound acts as a potent inhibitor of Topoisomerase II (Topo II), with an IC50 value of 3.3 μM. Topo II is an enzyme that alters the topologic states of DNA during transcription and is a target for anticancer drugs .

p53 Activity Restoration

9-Hydroxyellipticine hydrochloride can restore functional wild-type p53 activity by inhibiting mutant p53 protein phosphorylation. The p53 protein is known as the “guardian of the genome” due to its role in preventing cancer development .

Cdk2 Activity Suppression

It suppresses Cyclin-dependent kinase 2 (Cdk2) activity in a concentration-dependent manner. Cdk2 is crucial for the regulation of the cell cycle and is another target for cancer therapy .

Anti-inflammatory and Antioxidant Activities

The compound has been reported to inhibit carrageenan-induced edema and UV-induced erythema in guinea pigs, indicating anti-inflammatory properties. It also possesses antioxidant activities, which are beneficial in various diseases where oxidative stress is a factor .

Catecholamine Release

9-Hydroxyellipticine hydrochloride has catecholamine-releasing activities, which could have implications in neurological research and potential treatments for disorders related to catecholamine neurotransmitters .

RyR Inhibition

It is an inhibitor of Ryanodine Receptor (RyR), which plays a role in calcium release from the sarcoplasmic reticulum. RyR inhibitors have potential applications in treating heart diseases and muscle disorders .

作用機序

Target of Action

9-Hydroxyellipticine hydrochloride primarily targets Topoisomerase II (Topo II) and Ryanodine Receptor (RyR) . Topo II is an enzyme that controls the overwinding or underwinding of DNA, while RyR is a calcium channel involved in cellular signaling .

Mode of Action

The compound exerts its biological activity through several modes of action. The most well-established modes are intercalation with DNA and Topo II inhibition . It has also been found to inhibit kinase , interact with the p53 transcription factor , undergo bio-oxidation , and form adducts .

Biochemical Pathways

9-Hydroxyellipticine hydrochloride affects several biochemical pathways. In the mitochondrial proapoptotic pathway , it increases the expression of BAX and decreases Bcl2 and Bcl-X L , inducing the release of cytochrome C from mitochondria to cytoplasm, which then activates caspase-9 .

Pharmacokinetics

Itscytotoxic activity against malignant cells and its restricted toxic side effects suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The compound exhibits antitumor , antioxidant , and catecholamine-releasing activities . It inhibits Hela S-3 and 293T cells with IC50 values of 1.6 μM and 1.2μM, respectively . It also causes selective inhibition of p53 protein phosphorylation in Lewis lung carcinoma and SW480 (human colon cancer cell line) in a concentration-dependent manner .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O.ClH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDKVFOKLGPVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51131-85-2 (Parent) | |

| Record name | 9-Hydroxyellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20966614 | |

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol hydrochloride | |

CAS RN |

52238-35-4, 76448-45-8 | |

| Record name | 9-Hydroxyellipticine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELLIPTICINE ANALOG | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9 OHE HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-HYDROXYELLIPTICINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KBD4FD43H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do ellipticine analogs interact with their cellular targets, and what are the downstream effects?

A1: Ellipticine analogs primarily exert their anticancer activity through two main mechanisms:

- DNA Intercalation: Ellipticine analogs, like the parent compound ellipticine, can intercalate into DNA. This means they insert themselves between the base pairs of the DNA double helix. This disrupts DNA structure and function, ultimately interfering with essential cellular processes like replication and transcription. [, ]

- Topoisomerase II Inhibition: Many ellipticine analogs are potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. They stabilize the complex formed between topoisomerase II and DNA, leading to DNA strand breaks and ultimately cell death. [, ]

- Inhibition of DNA Replication and Transcription: By intercalating into DNA and inhibiting topoisomerase II, ellipticine analogs hinder the processes of DNA replication and transcription, ultimately preventing cancer cell growth and proliferation. [, , ]

- Induction of Apoptosis: The DNA damage caused by ellipticine analogs can trigger the intrinsic apoptotic pathway, leading to programmed cell death of cancer cells. []

Q2: What is the basic structure of ellipticine, and how are analogs modified?

A2: Ellipticine is a planar, polycyclic aromatic compound with the molecular formula C17H14N2 and a molecular weight of 246.31 g/mol. It consists of a pyridocarbazole ring system. Analogs are created by modifying this core structure with various substituents, often at positions like C-1, C-2, C-5, C-6, C-9, or N-2. Examples include:

- Substitutions: Introduction of alkyl groups, halogens, or other functional groups. [, , ]

- Heteroatom Replacement: Oxygen or sulfur atoms can replace nitrogen in the ring system, leading to oxaellipticines or thiaellipticines. [, ]

- Ring Modifications: The size and saturation of the ring systems can be altered. [, ]

Q3: How do structural modifications of ellipticine analogs affect their anticancer activity, potency, and selectivity?

A3: Structure-activity relationship (SAR) studies have revealed critical insights into the relationship between the structure of ellipticine analogs and their biological activities:

- Planarity: Generally, maintaining the planar structure of the ellipticine core is crucial for DNA intercalation and, consequently, anticancer activity. []

- Substituents: The type, size, and position of substituents greatly influence potency and selectivity. For example, bulky substituents at certain positions can enhance DNA binding affinity and improve selectivity towards specific cancer cell lines. [, ]

- Heteroatom Substitution: Replacing nitrogen with oxygen or sulfur can alter the compound's physicochemical properties and impact its interactions with DNA or topoisomerase II. []

- N2-Alkylation: Introduction of alkyl groups at the N2 position of ellipticine often leads to the formation of ellipticinium ions, which generally exhibit increased potency against cancer cells compared to their neutral counterparts. []

Q4: What is the evidence for the anticancer activity of ellipticine analogs in cellular and animal models?

A4: Numerous studies have demonstrated the in vitro and in vivo efficacy of ellipticine analogs against various cancer types.

- In vitro studies: Ellipticine analogs have shown potent cytotoxicity against a wide range of human cancer cell lines, including leukemia, lymphoma, and solid tumors, in cell-based assays. [, , , ]

- In vivo studies: Selected ellipticine analogs have displayed significant antitumor activity in animal models, inhibiting tumor growth and improving survival rates. [, ]

Q5: What are the known mechanisms of resistance to ellipticine analogs?

A5: Despite their promise, resistance to ellipticine analogs can emerge, limiting their therapeutic efficacy. Known resistance mechanisms include:

- Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene, can pump ellipticine analogs out of cancer cells, reducing their intracellular concentration and effectiveness. [, ]

- Elevated Glutathione Metabolism: High levels of glutathione (GSH), a major cellular antioxidant, can detoxify ellipticine analogs, decreasing their ability to induce DNA damage and cell death. []

- Altered Topoisomerase II Levels or Activity: Changes in the expression levels or enzymatic activity of topoisomerase II can reduce the sensitivity of cancer cells to topoisomerase II inhibitors like certain ellipticine analogs. []

Q6: What strategies are being explored to improve the delivery and targeting of ellipticine analogs to tumor sites?

A6: Researchers are actively investigating strategies to enhance the delivery and tumor specificity of ellipticine analogs, aiming to maximize therapeutic efficacy and minimize off-target effects:

- Nanoparticle-Based Delivery Systems: Encapsulating ellipticine analogs within nanoparticles, like liposomes or polymeric nanoparticles, can improve their solubility, stability, and tumor accumulation, leading to enhanced antitumor activity and reduced toxicity. []

- Antibody-Drug Conjugates (ADCs): Conjugating ellipticine analogs to tumor-specific antibodies can deliver these potent cytotoxic agents directly to cancer cells, sparing healthy tissues. []

Q7: What is the future outlook for the development of ellipticine analogs as anticancer agents?

A7: Despite the challenges, ellipticine analogs hold significant promise as anticancer therapeutics:

- Overcoming Resistance: Strategies to circumvent resistance mechanisms, such as developing analogs that are poor substrates for efflux pumps or combining ellipticine analogs with other anticancer agents, are being actively pursued. []

- Novel Analog Design: Continued exploration of chemical space through the synthesis and evaluation of novel ellipticine analogs with improved potency, selectivity, and pharmacological properties is crucial. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1662729.png)